

The Common Ion Effect on Calcium Iodate Solubility: A Technical Guide

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Compound of Interest		
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This in-depth technical guide explores the common ion effect on the solubility of calcium iodate, a sparingly soluble salt. The principles and experimental protocols detailed herein are fundamental to various applications in chemical research and pharmaceutical development, where controlling the solubility of ionic compounds is paramount.

Core Principle: The Common Ion Effect

The common ion effect describes the decrease in the solubility of a sparingly soluble salt when a solution already containing one of the ions from the salt is added.[1] This phenomenon is a direct consequence of Le Châtelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[1]

For calcium iodate (Ca(IO₃)₂), the dissolution equilibrium in water is represented by the following equation:

$$Ca(IO_3)_2(s) \rightleftharpoons Ca^{2+}(aq) + 2IO_3^{-}(aq)[2]$$

The solubility product constant, Ksp, is the equilibrium constant for this dissolution and is expressed as:

$$Ksp = [Ca^{2+}][IO_3^{-}]^2[2]$$



At a given temperature, the Ksp of calcium iodate is constant. The addition of a common ion, either Ca^{2+} (from a soluble calcium salt like calcium chloride, $CaCl_2$) or IO_3^- (from a soluble iodate salt like potassium iodate, KIO_3), increases the concentration of that ion on the product side of the equilibrium. To counteract this "stress" and maintain the Ksp value, the equilibrium will shift to the left, favoring the formation of solid calcium iodate and thus reducing its molar solubility.[1][3]

Quantitative Analysis of the Common Ion Effect

The impact of a common ion on the solubility of calcium iodate can be quantified by calculating the theoretical solubility in the presence of the common ion. The accepted Ksp value for $Ca(IO_3)_2$ at 25°C is approximately 6.47 x 10^{-6} .

Effect of a Common Cation (Ca²⁺)

The following table summarizes the calculated molar solubility of calcium iodate in aqueous solutions containing various concentrations of a common cation, Ca²⁺, from a source such as calcium chloride (CaCl₂).

Concentration of added CaCl ₂ (M)	[Ca²+] initial (M)	Molar Solubility of Ca(IO ₃) ₂ (S) (M)	[Ca²+] equilibrium (M)	[IO₃ [–]] equilibrium (M)
0 (Pure Water)	0	1.17 x 10 ⁻²	1.17 x 10 ⁻²	2.34 x 10 ⁻²
0.01	0.01	8.04 x 10 ⁻³	1.80 x 10 ⁻²	1.61 x 10 ⁻²
0.05	0.05	5.69 x 10 ⁻³	5.57 x 10 ⁻²	1.14 x 10 ⁻²
0.10	0.10	4.02 x 10 ⁻³	1.04 x 10 ⁻¹	8.04 x 10 ⁻³
0.20	0.20	2.84 x 10 ⁻³	2.03 x 10 ⁻¹	5.68 x 10 ⁻³

Effect of a Common Anion (IO₃⁻)

The following table summarizes the calculated molar solubility of calcium iodate in aqueous solutions containing various concentrations of a common anion, IO_3^- , from a source such as potassium iodate (KIO₃).



Concentration of added KIO₃ (M)	[IO₃⁻] initial (M)	Molar Solubility of Ca(IO ₃) ₂ (s) (M)	[Ca²+] equilibrium (M)	[IO₃⁻] equilibrium (M)
0 (Pure Water)	0	1.17 x 10 ⁻²	1.17 x 10 ⁻²	2.34 x 10 ⁻²
0.01	0.01	5.37 x 10 ⁻⁴	5.37 x 10 ⁻⁴	1.11 x 10 ⁻²
0.05	0.05	2.58 x 10 ⁻⁵	2.58 x 10 ⁻⁵	5.01 x 10 ⁻²
0.10	0.10	6.47 x 10 ⁻⁶	6.47 x 10 ⁻⁶	1.00 x 10 ⁻¹
0.20	0.20	1.62 x 10 ⁻⁶	1.62 x 10 ⁻⁶	2.00 x 10 ⁻¹

Experimental Protocols

The solubility of calcium iodate can be determined experimentally through redox titration. The following protocols provide a detailed methodology for preparing the necessary solutions and performing the analysis.

Preparation of a Saturated Calcium Iodate Solution

Materials:

- Calcium iodate (Ca(IO₃)₂) solid
- Distilled or deionized water
- Erlenmeyer flask with a stopper
- Magnetic stirrer and stir bar
- Filter paper and funnel

Procedure:

- Add an excess of solid calcium iodate to a volume of distilled water in an Erlenmeyer flask.
 The presence of undissolved solid is necessary to ensure the solution is saturated.
- Stopper the flask to prevent evaporation.



- Stir the solution vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Carefully filter the saturated solution to remove any undissolved solid calcium iodate. The clear filtrate is the saturated solution to be used for analysis.[4]

Preparation of Saturated Calcium Iodate with a Common Ion

Materials:

- Calcium iodate (Ca(IO₃)₂) solid
- A soluble salt containing the common ion (e.g., CaCl₂ or KIO₃)
- Distilled or deionized water
- Volumetric flasks
- Erlenmeyer flask with a stopper
- Magnetic stirrer and stir bar
- Filter paper and funnel

Procedure:

- Prepare a stock solution of the desired common ion of a known concentration by dissolving a
 precise mass of the soluble salt in a volumetric flask.
- Follow the same procedure as in section 3.1, but use the common ion solution instead of pure water to prepare the saturated calcium iodate solution.

Iodometric Titration to Determine Iodate Concentration

This method involves the determination of the iodate ion concentration in the saturated solution.



Reagents:

- Saturated calcium iodate solution (filtrate from 3.1 or 3.2)
- Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
- Potassium iodide (KI) solid
- Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) (e.g., 1 M)
- Starch indicator solution (1%)

Procedure:

- Pipette a known volume (e.g., 25.00 mL) of the clear, saturated calcium iodate solution into an Erlenmeyer flask.
- Add an excess of solid potassium iodide (approximately 1-2 g) to the flask and swirl to dissolve.
- Acidify the solution by adding a small volume (e.g., 5 mL) of 1 M HCl or H₂SO₄. The solution will turn a yellow-brown color due to the formation of iodine (I₂). The reaction is: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(I)[4]
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color fades to a pale yellow. The reaction is: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq)[4]
- Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise with constant swirling until the blue-black color disappears, and the solution becomes colorless. This is the endpoint of the titration.
- Record the volume of sodium thiosulfate solution used.
- Repeat the titration at least two more times for precision.

Calculations:



- Calculate the moles of sodium thiosulfate used.
- From the stoichiometry of the reactions (1 mole of IO₃⁻ produces 3 moles of I₂, which react with 6 moles of S₂O₃2⁻), determine the moles of iodate in the titrated sample.
- Calculate the concentration of iodate ([IO₃⁻]) in the saturated solution.
- Use the stoichiometry of the dissolution of Ca(IO₃)₂ to determine the concentration of calcium ([Ca²+]).
- If a common ion was added, the initial concentration of that ion must be factored into the equilibrium calculations.

Visualizations

Chemical Equilibrium of Calcium Iodate Dissolution

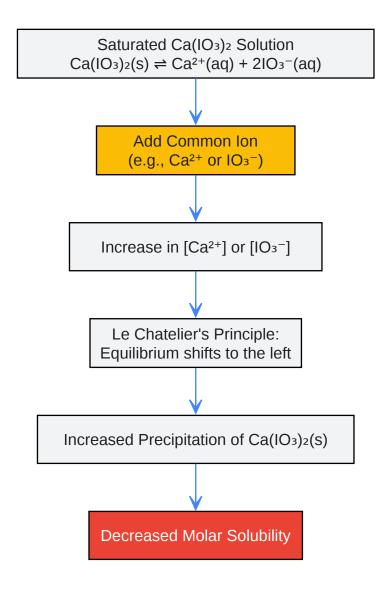


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Caption: Dissolution and precipitation equilibrium of calcium iodate.

Logical Flow of the Common Ion Effect



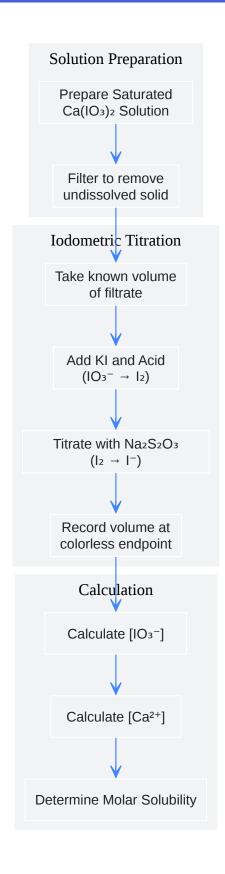


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Caption: The logical sequence of the common ion effect.

Experimental Workflow for Solubility Determination





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Caption: Experimental workflow for determining calcium iodate solubility.



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